molecular formula C12H18N2O B5437022 N-(1,1-dimethylpropyl)-N'-phenylurea

N-(1,1-dimethylpropyl)-N'-phenylurea

Cat. No. B5437022
M. Wt: 206.28 g/mol
InChI Key: LUPNQNAPJJODGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-N'-phenylurea, also known as DMPU, is a highly versatile and widely used polar aprotic solvent in organic chemistry. It is a colorless and odorless liquid that is miscible with water and many organic solvents. DMPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-(1,1-dimethylpropyl)-N'-phenylurea acts as a polar aprotic solvent, which means that it can dissolve polar and ionic compounds without undergoing any chemical reactions. It has a high dielectric constant, which makes it an effective solvent for charged species. This compound can also act as a ligand for metal ions, which can facilitate the formation of metal complexes. In addition, this compound can act as a hydrogen bond acceptor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it can cause skin irritation and should be handled with care. This compound has been shown to have some physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-N'-phenylurea has several advantages as a solvent for laboratory experiments. It is a highly polar solvent that can dissolve a wide range of polar and ionic compounds. It has a low vapor pressure, which makes it easy to handle and store. This compound is also relatively inexpensive and readily available. However, this compound has some limitations as a solvent. It can react with some compounds, particularly those containing acidic protons or electrophilic centers. It can also form complexes with some metal ions, which can interfere with certain reactions.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-N'-phenylurea. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the use of this compound as a solvent for new types of reactions and reactions involving new types of compounds. Additionally, there is potential for the use of this compound in drug discovery and development, particularly in the design of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new materials, particularly those with unique electronic or optical properties.

Synthesis Methods

N-(1,1-dimethylpropyl)-N'-phenylurea can be synthesized by reacting N,N-dimethylpropylamine with phenylisocyanate. The reaction can be carried out in an inert atmosphere and at a temperature of around 50°C. The product can be purified by distillation or recrystallization.

Scientific Research Applications

N-(1,1-dimethylpropyl)-N'-phenylurea has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for the preparation of organometallic compounds, Grignard reagents, and other reactive intermediates. It is also used as a solvent for the synthesis of polymers such as polyurethanes, polyamides, and polyesters. In biochemistry, this compound has been used as a reagent for peptide synthesis and as a solvent for protein denaturation and refolding.

properties

IUPAC Name

1-(2-methylbutan-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPNQNAPJJODGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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